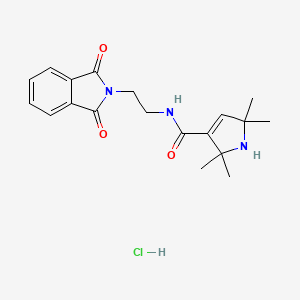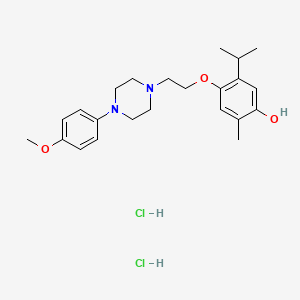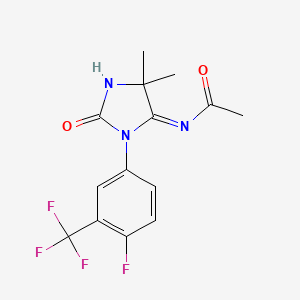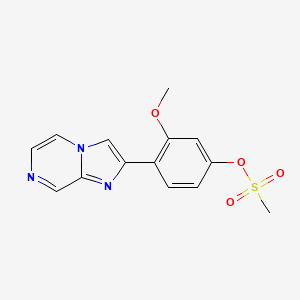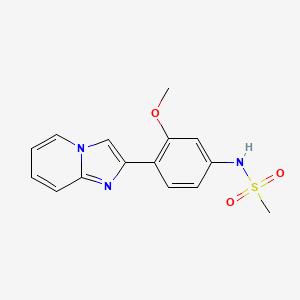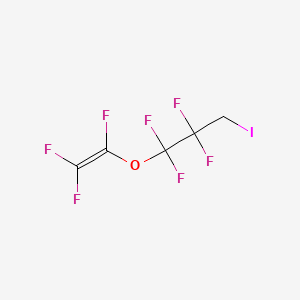
copper;2,6-dichloropyridine;hydron;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;2,6-dichloropyridine;hydron;tetrachloride is a complex compound that combines copper ions with 2,6-dichloropyridine and tetrachloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;2,6-dichloropyridine;hydron;tetrachloride typically involves the reaction of copper chloride with 2,6-dichloropyridine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors where copper chloride and 2,6-dichloropyridine are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;2,6-dichloropyridine;hydron;tetrachloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ions to lower oxidation states.
Substitution: The 2,6-dichloropyridine ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation states of copper, while substitution reactions may produce new copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper;2,6-dichloropyridine;hydron;tetrachloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: The compound has been studied for its potential antiproliferative activity against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of other complex compounds and materials with specific properties.
Wirkmechanismus
The mechanism of action of copper;2,6-dichloropyridine;hydron;tetrachloride involves its interaction with molecular targets and pathways. The copper ions can participate in redox reactions, influencing various biochemical processes. The 2,6-dichloropyridine ligand can interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyridine: A precursor used in the synthesis of the complex.
Copper(II) chloride: Another copper complex with different ligands.
Pentachloropyridine: A perhalogenated compound with broad applications in organic synthesis.
Uniqueness
Copper;2,6-dichloropyridine;hydron;tetrachloride is unique due to its specific combination of copper ions and 2,6-dichloropyridine, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
Eigenschaften
| 118963-01-2 | |
Molekularformel |
C10H8Cl8CuN2 |
Molekulargewicht |
503.3 g/mol |
IUPAC-Name |
copper;2,6-dichloropyridine;hydron;tetrachloride |
InChI |
InChI=1S/2C5H3Cl2N.4ClH.Cu/c2*6-4-2-1-3-5(7)8-4;;;;;/h2*1-3H;4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
MVOODFBEHQLOCV-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].C1=CC(=NC(=C1)Cl)Cl.C1=CC(=NC(=C1)Cl)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


